molecular formula C20H17N7O4 B11334950 10-(3,4-dimethoxyphenyl)-8-(4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(3,4-dimethoxyphenyl)-8-(4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11334950
M. Wt: 419.4 g/mol
InChI Key: PJUWQFJVSFMMHD-UHFFFAOYSA-N
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Description

10-(3,4-dimethoxyphenyl)-8-(4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound with a unique structure that includes multiple aromatic rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,4-dimethoxyphenyl)-8-(4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the core structure: This involves the cyclization of a suitable precursor to form the tricyclic core.

    Functional group modifications: Introduction of the dimethoxyphenyl and hydroxyphenyl groups through electrophilic aromatic substitution reactions.

    Final cyclization and purification: The final step involves cyclization to form the heptazatricyclic structure, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

10-(3,4-dimethoxyphenyl)-8-(4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols, amines, and other reduced derivatives.

    Substitution: Formation of halogenated derivatives and other substituted products.

Scientific Research Applications

10-(3,4-dimethoxyphenyl)-8-(4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 10-(3,4-dimethoxyphenyl)-8-(4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 10-(3,4-dimethoxyphenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
  • 10-(3,4-dimethoxyphenyl)-8-(4-aminophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Uniqueness

The uniqueness of 10-(3,4-dimethoxyphenyl)-8-(4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H17N7O4

Molecular Weight

419.4 g/mol

IUPAC Name

10-(3,4-dimethoxyphenyl)-8-(4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C20H17N7O4/c1-30-13-8-5-11(9-14(13)31-2)16-15-17(19(29)23-22-16)21-20-24-25-26-27(20)18(15)10-3-6-12(28)7-4-10/h3-9,18,28H,1-2H3,(H,23,29)(H,21,24,26)

InChI Key

PJUWQFJVSFMMHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC=C(C=C5)O)OC

Origin of Product

United States

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